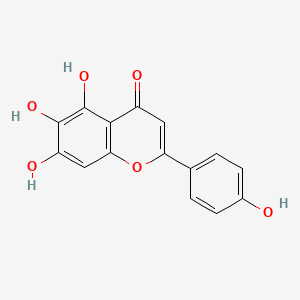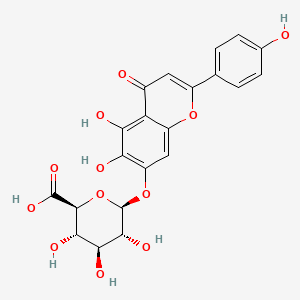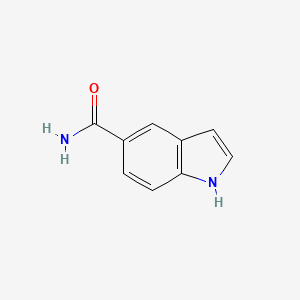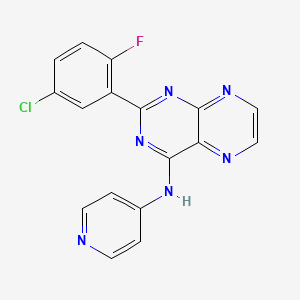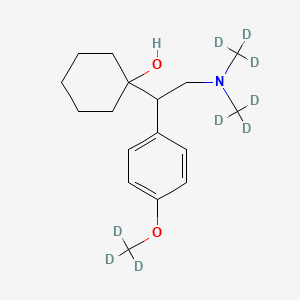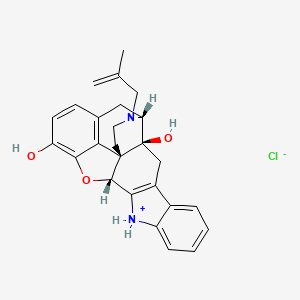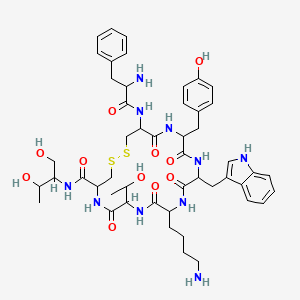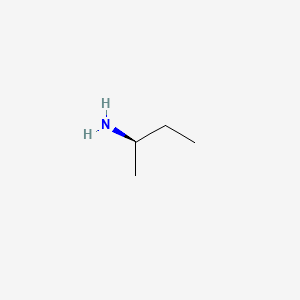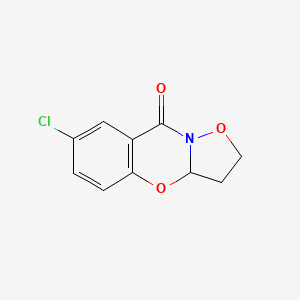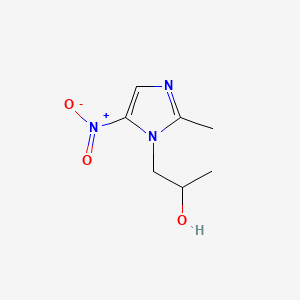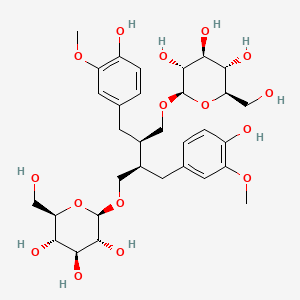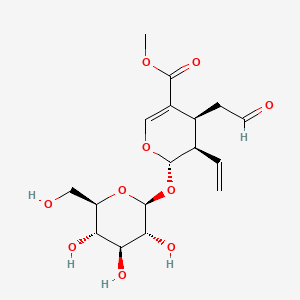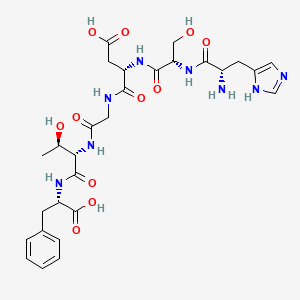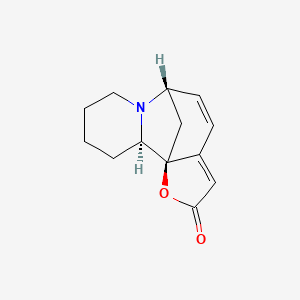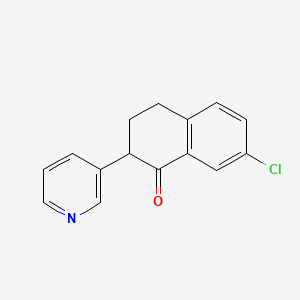
7-Chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.) present, the geometry of the molecule, and the hybridization of the constituent atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties such as melting point, boiling point, density, etc., and chemical properties such as reactivity, stability, etc. of the compound.Applications De Recherche Scientifique
Molecular Structure Analysis and Sensing Applications
The molecular structure of related naphthalenone derivatives, including 3,4-dihydro-naphthalen-1(2H)-one, has been analyzed using spectroscopic techniques and quantum mechanical calculations. These compounds exhibit interesting behaviors, such as forming dimers stabilized by intermolecular hydrogen bonds and undergoing isomerization upon UV irradiation. These properties have implications for designing materials with specific photoinduced characteristics. For instance, certain compounds in this class are considered potential candidates for sensing applications, such as fluoride sensors, due to their reaction behaviors (Sigalov et al., 2015).
Natural Products and Antioxidant Properties
Extracts of roots from specific plants have yielded compounds structurally related to 7-Chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone. Some of these compounds, particularly those from the naphthalenone family, have demonstrated significant cytotoxicity against human cancer cells. These findings point towards the potential of these compounds in developing chemotherapeutic agents (Peraza-Sánchez et al., 2000). Furthermore, novel hydroquinone derivatives related to naphthalenone have been isolated from marine fungal species, showcasing significant antioxidant properties, which are crucial in combating oxidative stress-related diseases (Abdel-Lateff et al., 2002).
Photochemical Applications
The interaction of related naphthalenone derivatives with light has been studied, revealing their potential in photochemical applications. For instance, the photodimerization of certain compounds occurs via a single-crystal-to-single-crystal transformation, indicating their potential use in molecular assembly and crystal engineering (Varshney et al., 2002). The electrochemical reduction mechanisms of naphthalenone derivatives have also been investigated, which is critical for understanding their behavior in various electrochemical systems and potential applications in energy storage or conversion devices (Gökmeşe et al., 2005).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.
Orientations Futures
This involves predicting or suggesting the future applications or studies that can be done based on the known properties of the compound.
Propriétés
IUPAC Name |
7-chloro-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-12-5-3-10-4-6-13(15(18)14(10)8-12)11-2-1-7-17-9-11/h1-3,5,7-9,13H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBZARSYIFQZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=O)C1C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80999882 | |
| Record name | 7-Chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone | |
CAS RN |
786-97-0 | |
| Record name | Su 10603 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=786-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SU 10603 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



